molecular formula C14H8ClF3O2 B1407454 4-(4-Chloro-3-(trifluoromethyl)phenoxy)benzaldehyde CAS No. 516481-95-1

4-(4-Chloro-3-(trifluoromethyl)phenoxy)benzaldehyde

Cat. No.: B1407454
CAS No.: 516481-95-1
M. Wt: 300.66 g/mol
InChI Key: PRYWVXRFNZLRKO-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-(trifluoromethyl)phenoxy)benzaldehyde is an organic compound with the molecular formula C14H8ClF3O2. It is a benzaldehyde derivative characterized by the presence of a chloro and trifluoromethyl group attached to the phenoxy ring. This compound is notable for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Mechanism of Action

Target of Action

It is known that similar compounds have been used in the synthesis of analgesics , indicating potential interaction with pain receptors or related biochemical pathways.

Mode of Action

It’s worth noting that similar compounds have shown to have analgesic effects . These compounds may interact with pain receptors or related biochemical pathways, leading to a reduction in the perception of pain.

Biochemical Pathways

Given the analgesic potential of similar compounds , it can be inferred that this compound may influence pathways related to pain perception and response.

Result of Action

Similar compounds have shown potent analgesic efficacy , indicating that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

4-(4-Chloro-3-(trifluoromethyl)phenoxy)benzaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with opioid receptors, particularly the μ-opioid receptor, which is involved in pain modulation . The interaction with these receptors suggests that this compound may have potential analgesic properties. Additionally, the compound’s structure allows it to participate in redox reactions, influencing the activity of enzymes involved in oxidative stress responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to pain and inflammation . It modulates the expression of genes involved in these pathways, thereby affecting cellular metabolism and function. For instance, in neuronal cells, this compound can alter the release of neurotransmitters, impacting pain perception and response.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, either inhibiting or activating their function . For example, its interaction with opioid receptors involves binding to the receptor’s active site, leading to changes in receptor conformation and subsequent signal transduction. This binding can result in the inhibition of pain signals, highlighting its potential as an analgesic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that the compound maintains its biochemical activity, with consistent effects on cellular function observed in both in vitro and in vivo studies. These findings suggest that this compound is a stable and reliable compound for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound produce significant analgesic effects without adverse side effects . At higher doses, the compound can exhibit toxic effects, including respiratory depression and gastrointestinal disturbances. These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its redox activity and interaction with opioid receptors . The compound is metabolized by enzymes such as cytochrome P450, which facilitate its conversion into various metabolites. These metabolic processes can influence the compound’s efficacy and duration of action, as well as its potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments, including the cytoplasm and nucleus. This distribution pattern is crucial for its biochemical activity, as it allows the compound to interact with target biomolecules in different cellular locations.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This localization is essential for its function, as it enables the compound to modulate gene expression and enzyme activity in these compartments.

Preparation Methods

The synthesis of 4-(4-Chloro-3-(trifluoromethyl)phenoxy)benzaldehyde typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenol with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide in an organic solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product[2][2].

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product[2][2].

Chemical Reactions Analysis

4-(4-Chloro-3-(trifluoromethyl)phenoxy)benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

4-(4-Chloro-3-(trifluoromethyl)phenoxy)benzaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4-(4-Chloro-3-(trifluoromethyl)phenoxy)benzaldehyde include:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

4-[4-chloro-3-(trifluoromethyl)phenoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O2/c15-13-6-5-11(7-12(13)14(16,17)18)20-10-3-1-9(8-19)2-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYWVXRFNZLRKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The mixture of 4-chloro-3-(trifluoromethyl)phenol (3.2 g, 16.28 mmol), 4-fluorobenz aldehyde (2.425 g, 19.54 mmol) and K2CO3 (3.38 g, 24.42 mmol) in DMF (25 mL) was heated with a microwave reactor at 120° C. for 20 min. Purification via an ISCO system then afforded the title compound as a yellow solid (4.9 g, 100% yield). LCMS: rt=3.78 min, [M+H+]=300.9
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3.2 g
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2.425 g
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3.38 g
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25 mL
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100%

Synthesis routes and methods II

Procedure details

The title compound was prepared by a procedure similar to that described for D1 starting from 4-fluorobenzaldehyde and 4-Chloro-3-(trifluoromethyl)phenol. LC-MS (ESI): m/z 301 [M+H]+; 3.76 min (ret time).
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Synthesis routes and methods III

Procedure details

The title compound was prepared by a procedure similar to those described for D4 starting from 4-chloro-3-trifluoromethyl-phenol and 4-fluoro-benzaldehyde.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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